N-(2-aminophenyl)acrylamide

Catalog No.
S9048689
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminophenyl)acrylamide

Product Name

N-(2-aminophenyl)acrylamide

IUPAC Name

N-(2-aminophenyl)prop-2-enamide

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1,10H2,(H,11,12)

InChI Key

VBCYIWDVPBUMAD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1N

N-(2-aminophenyl)acrylamide is an organic compound characterized by the presence of an acrylamide functional group attached to a 2-aminophenyl moiety. Its chemical formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. The compound features a vinyl group (C=C) adjacent to an amide group (C=O and NH), which contributes to its reactivity in various chemical processes. The structural formula can be represented as follows:

N 2 aminophenyl acrylamide H2NC6H4CH=CHC(=O)NH2\text{N 2 aminophenyl acrylamide }H_2N-C_6H_4-CH=CH-C(=O)-NH_2

This compound exhibits unique properties due to the interplay between the amino and acrylamide functionalities, making it a subject of interest in both synthetic and biological chemistry.

Typical of acrylamides, including:

  • Michael Addition: The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, allowing nucleophiles such as thiols or amines to add across the double bond.
  • Polymerization: Under appropriate conditions, N-(2-aminophenyl)acrylamide can undergo free radical polymerization to form polyacrylamides, which are used in various applications including hydrogels and coatings.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of 2-aminophenol and acrylic acid.

These reactions highlight its potential in synthetic organic chemistry and materials science.

Research indicates that acrylamide derivatives, including N-(2-aminophenyl)acrylamide, exhibit significant biological activities. Acrylamides are known for their potential cytotoxic effects due to their reactivity with biological nucleophiles like DNA and proteins. Specifically, N-(2-aminophenyl)acrylamide has been associated with:

  • Cytotoxicity: It can induce oxidative stress responses in cells, potentially leading to cell death.
  • Genotoxicity: The compound may react with DNA bases, resulting in mutations or other genetic damage.

These properties necessitate careful handling due to potential health risks associated with exposure.

The synthesis of N-(2-aminophenyl)acrylamide can be achieved through various methods:

  • Direct Amidation: Reacting 2-aminophenol with acrylic acid or its derivatives under acidic conditions can yield N-(2-aminophenyl)acrylamide.
    2 Aminophenol+Acrylic AcidN 2 Aminophenyl acrylamide\text{2 Aminophenol}+\text{Acrylic Acid}\rightarrow \text{N 2 Aminophenyl acrylamide}
  • Radiation-Induced Synthesis: As noted in recent studies, this compound can also be synthesized via radiation-induced reactions in organic solvents like benzene, yielding high purity and yield rates .
  • Catalytic Methods: Utilizing catalysts such as metal salts to promote the reaction between 2-aminoaryl compounds and acrylonitrile can also lead to the formation of N-(2-aminophenyl)acrylamide .

N-(2-aminophenyl)acrylamide has several notable applications:

  • Polymer Production: It serves as a monomer for synthesizing polyacrylamides used in water treatment, agriculture, and as thickening agents.
  • Biological Research: Due to its reactivity with nucleophiles, it is used in studies investigating oxidative stress and cytotoxic mechanisms.
  • Drug Development: Its structural features make it a candidate for developing pharmaceuticals targeting specific biological pathways.

Studies on N-(2-aminophenyl)acrylamide interactions reveal its capacity to form adducts with biological molecules. For instance:

  • Glutathione Conjugation: The compound reacts with glutathione, a key antioxidant in cells, illustrating its potential for inducing oxidative stress .
  • DNA Binding Studies: Interaction with DNA bases has been documented, raising concerns about its genotoxic potential.

These interactions underscore the need for further research into its safety profile and biological implications.

N-(2-aminophenyl)acrylamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N-(3-Aminophenyl)acrylamide0.87Similar amine substitution on the aromatic ring
N-(4-Aminophenyl)acrylamide0.85Variation in amino position affecting reactivity
N-(3-Hydroxyphenyl)cinnamamide0.66Hydroxyl group introduces different properties
N,N'-(1,2-Phenylene)diacetamide0.87Dicarboxylic structure providing different reactivity
N-(3-Methoxyphenyl)cinnamamide0.64Methoxy substitution alters solubility

The uniqueness of N-(2-aminophenyl)acrylamide lies in its specific amino substitution on the phenyl ring combined with the acrylamide functionality, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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